4-Bromo-2-(cyclopentyloxy)pyridine
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Overview
Description
“4-Bromo-2-(cyclopentyloxy)pyridine” is a chemical compound that has gained increasing attention in recent years due to its potential applications in various fields of research and industry. It has a molecular weight of 242.12 .
Synthesis Analysis
The synthesis of “4-Bromo-2-(cyclopentyloxy)pyridine” could potentially involve palladium-catalyzed Suzuki cross-coupling reactions . An optimized strategy for the synthesis of similar compounds starting from 2-fluoro-4-methylpyridine has been reported, which avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(cyclopentyloxy)pyridine” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
The reactions of activated aromatic substrates with pyridine and its derivatives lead to the formation of quaternary salts . The bromination of 4-pyridone and selected derivatives have been measured in aqueous solutions .Physical And Chemical Properties Analysis
“4-Bromo-2-(cyclopentyloxy)pyridine” is a liquid at room temperature .Scientific Research Applications
Synthesis and Antibacterial Activity : Pyridine derivatives, such as 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have been used to create new cyanopyridine derivatives with significant antimicrobial activity against various bacteria, suggesting potential applications in developing antibacterial agents (Bogdanowicz et al., 2013).
Palladium-Catalyzed Suzuki Cross-Coupling Reactions : Novel pyridine derivatives synthesized through Suzuki cross-coupling reactions demonstrated potential as chiral dopants for liquid crystals and exhibited various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Synthesis of Monoterpene Alkaloids : Pyridine radicals derived from brominated pyridines were used in the synthesis of cyclopentanol[c]pyridine skeletons, a structure found in many monoterpene alkaloids, suggesting an application in natural product synthesis (Jones & Fiumana, 1996).
Luminescent Properties and One-Pot Oxidation/Suzuki Coupling : Cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes showed luminescent properties and were applied in one-pot oxidation/Suzuki coupling reactions, demonstrating potential in organic synthesis and material science (Xu et al., 2014).
Synthesis of 2,4-Disubstituted Pyridines : 2-Bromo-4-iodopyridine, a key building block for 2,4-disubstituted pyridines, was synthesized using a 'halogen dance' process and showed potential for diverse pyridine synthesis (Duan et al., 2004).
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the compound might participate in the transmetalation process .
Result of Action
It’s known to be used in Suzuki–Miyaura coupling, but the specific outcomes of its action at the molecular and cellular level need further investigation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-cyclopentyloxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIARJYUUUYZAJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735016 |
Source
|
Record name | 4-Bromo-2-(cyclopentyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1209460-15-0 |
Source
|
Record name | 4-Bromo-2-(cyclopentyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(cyclopentyloxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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